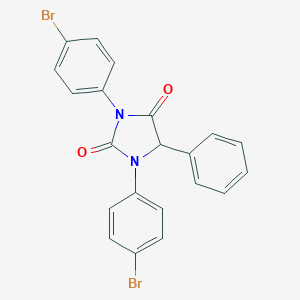

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione

Übersicht

Beschreibung

“1,3-bis(4-Bromophenyl)propan-2-one” is a chemical compound with the molecular formula C15H12Br2O . It is a solid substance at room temperature .

Synthesis Analysis

There are several methods to synthesize compounds similar to “1,3-bis(4-Bromophenyl)propan-2-one”. For instance, Wang et al. designed the imidazolium-based i-POPs through the Yamamoto reaction of 1,3-bis(4-bromophenyl)imidazolium bromide and tetrakis(4-bromophenyl)ethylene .

Molecular Structure Analysis

The molecular structure of “1,3-bis(4-Bromophenyl)propan-2-one” was successfully synthesized and crystallized in the monoclinic system of P21/c space group .

Chemical Reactions Analysis

“Bis(4-bromobenzyl) ketone” reacts with benzil in the presence of base in a double aldol condensation to form 2,5-bis(4-bromophenyl)-3,4-diphenylcyclopentadienone .

Physical And Chemical Properties Analysis

“1,3-bis(4-Bromophenyl)propan-2-one” has a molecular weight of 368.06 . It is a solid substance at room temperature .

Wissenschaftliche Forschungsanwendungen

Ring Transformations and Derivative Synthesis

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is involved in the synthesis of various derivatives through ring transformations. These transformations include the preparation of 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, demonstrating its versatility in chemical reactions (Milcent et al., 1991).

Synthesis of Imidazole Derivatives

Research on the synthetic technology and reaction mechanisms of derivatives, such as 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, involves 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione. These studies optimize conditions for high-yield production and explore reaction mechanisms, contributing to the advancement of synthetic chemistry (Hu Zhi-zhi, 2009).

Development of OLED Materials

Novel derivatives of 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione, such as tetrahedral silicon-centered imidazolyl derivatives, show promising applications in organic light-emitting diodes (OLEDs). These derivatives exhibit high thermal stability and fluorescence, making them suitable as blue emitters or hole-blocking materials in OLEDs (Wang et al., 2010).

Metal Complex Synthesis

The compound is utilized in synthesizing multifunctional mononuclear bisthienylethene-cobalt(II) complexes. These complexes exhibit unique magnetic behaviors and photochromic properties, indicating potential for diverse scientific applications (Cao et al., 2015).

Structural Studies and Inclusion Hosts

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione contributes to the synthesis of solvated bisimidazole derivatives. These derivatives have been structurally studied, showing potential as new inclusion hosts due to their unique conformation and solvent interactions (Felsmann et al., 2012).

Safety and Hazards

Zukünftige Richtungen

A novel fluorescence-based polymer sensor containing 1,4-dioctyloxy-2,5-diethynylbenzene (M1) and 1,3-bis(4-bromophenyl)propane-1,3-dione (M2) was synthesized based on Pd-catalyzed Sonogashira-coupling reaction . This indicates potential future directions in the development of sensors and other applications.

Wirkmechanismus

Target of Action

The primary target of CAY10508 is the CB1 receptor . The CB1 receptor is a type of cannabinoid receptor that is predominantly found in the brain and nervous system, but also in other tissues. It plays a key role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory.

Mode of Action

CAY10508 acts as a potent and selective CB1 receptor inverse agonist . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of CAY10508, it binds to the CB1 receptor and decreases its activity. The Ki value, which is a measure of the binding affinity of the compound for its receptor, is 243 nM, and the EC50, which is a measure of the potency of the compound in producing a biological response, is 195 nM .

Eigenschaften

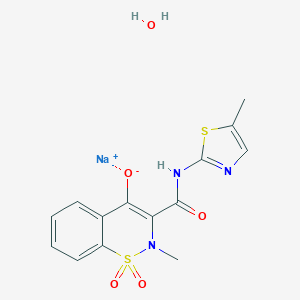

IUPAC Name |

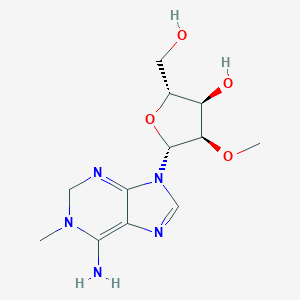

1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASQEPZAKGACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474409 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione | |

CAS RN |

878533-35-8 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)